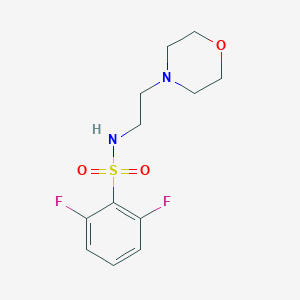
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H16F2N2O3S and a molecular weight of 306.33 g/mol. This compound is of interest due to its unique chemical structure, which includes both fluorine atoms and a morpholine ring, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential in industrial settings to produce this compound efficiently.
化学反应分析
Types of Reactions
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .
科学研究应用
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms and the morpholine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,6-Difluoroaniline: A related compound with similar fluorine substitution but lacking the sulfonamide and morpholine groups.
2,6-Difluorophenyl isocyanate: Another related compound with isocyanate functionality instead of the sulfonamide group.
Uniqueness
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and a morpholine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H16F2N2O3S |
|---|---|
分子量 |
306.33 g/mol |
IUPAC 名称 |
2,6-difluoro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H16F2N2O3S/c13-10-2-1-3-11(14)12(10)20(17,18)15-4-5-16-6-8-19-9-7-16/h1-3,15H,4-9H2 |
InChI 键 |
MHCMYNPTMKQCMP-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(C=CC=C2F)F |
规范 SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


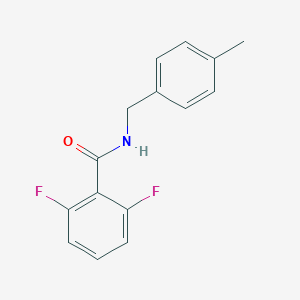
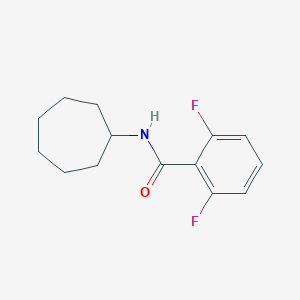
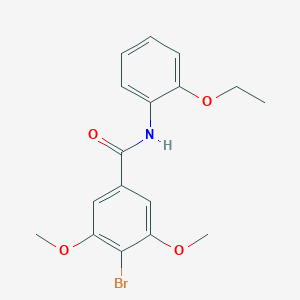



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
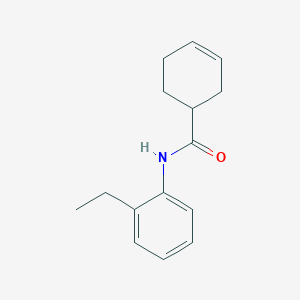

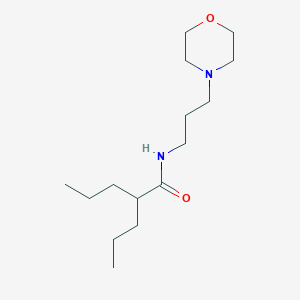
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
